BMS-187308

Description

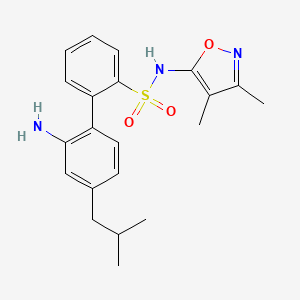

Structure

3D Structure

Properties

CAS No. |

153624-15-8 |

|---|---|

Molecular Formula |

C21H25N3O3S |

Molecular Weight |

399.5 g/mol |

IUPAC Name |

2-[2-amino-4-(2-methylpropyl)phenyl]-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide |

InChI |

InChI=1S/C21H25N3O3S/c1-13(2)11-16-9-10-17(19(22)12-16)18-7-5-6-8-20(18)28(25,26)24-21-14(3)15(4)23-27-21/h5-10,12-13,24H,11,22H2,1-4H3 |

InChI Key |

OZDIAVKCLFSBME-UHFFFAOYSA-N |

SMILES |

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=CC=C2C3=C(C=C(C=C3)CC(C)C)N |

Canonical SMILES |

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=CC=C2C3=C(C=C(C=C3)CC(C)C)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2'-amino-N-(3,4-dimethyl-5-isoxazolyl)-4'-(2-methylpropyl)(1,1-biphenyl)-2-sulfonamide BMS 187308 BMS-187308 |

Origin of Product |

United States |

Molecular Targets and Mechanism of Action of Bms 187308

Endothelin Receptor Antagonism

Endothelin receptors are G protein-coupled receptors (GPCRs) that mediate the diverse functions of endothelins, potent vasoconstrictor peptides. researchgate.netbmglabtech.com Antagonism of these receptors can modulate processes such as vasoconstriction and cell proliferation.

Selectivity for Endothelin-A (ETA) Receptor

Research indicates that BMS-187308 is a selective antagonist for the endothelin-A (ETA) receptor. capes.gov.bracs.orgnih.govmedkoo.com Studies involving radioligand binding have shown that this compound binds to the ETA receptor with higher affinity compared to the endothelin-B (ETB) receptor. acs.org This selectivity is a key characteristic of its pharmacological profile.

Structure-activity relationship studies during the development of biphenylsulfonamide endothelin antagonists, including this compound, revealed that specific substitutions on the biphenyl (B1667301) structure influenced binding affinity and functional activity. capes.gov.bracs.orgnih.gov The combination of a 4'-isobutyl substituent and a 2'-amino function was found to contribute to improved ETA binding affinity and functional activity in analogues, leading to the identification of this compound. capes.gov.bracs.orgnih.govresearchgate.netresearchgate.net

While radioligand binding studies suggest a preference for the ETA receptor, functional assays using isolated blood vessels have sometimes indicated a less selective profile. acs.org For instance, in isolated rabbit carotid artery, where contractions are primarily mediated by ETA receptors, this compound blocked contractions in a concentration-dependent manner. acs.org

Characterization of Receptor Binding Mechanisms

The binding of this compound to the ETA receptor involves interactions with specific regions of the receptor. As a small molecule antagonist, its binding site is distinct from that of the endogenous peptide ligand, endothelin-1 (B181129). The development of biphenylsulfonamide endothelin antagonists involved understanding how structural modifications influenced binding affinity. capes.gov.bracs.orgnih.gov For example, the presence of a hydrophobic group like isobutyl at the 4'-position and an amino group at the 2'-position on the biphenyl structure were found to be important for potent ETA binding affinity. capes.gov.bracs.orgnih.govresearchgate.net

Data from binding studies, such as inhibition constants (Ki) or equilibrium dissociation constants (KB), are used to characterize the affinity of this compound for the ETA receptor. Although specific detailed binding mechanism data like interaction residues were not extensively found in the search results, the structure-activity relationship studies provide insight into the molecular features important for receptor interaction.

Interaction with G Protein-Coupled Receptors (GPCRs)

Endothelin receptors, including the ETA receptor, belong to the superfamily of G protein-coupled receptors (GPCRs). researchgate.netbmglabtech.comumich.edu GPCRs are integral membrane proteins that play a crucial role in transmitting extracellular signals into intracellular responses through coupling with heterotrimeric G proteins. bmglabtech.comuwo.ca

As an antagonist, this compound binds to the ETA receptor and prevents the binding of endogenous agonists like endothelin-1, thereby inhibiting the activation of the receptor. This blockade of agonist binding disrupts the conformational changes in the receptor that are necessary for it to interact with and activate downstream signaling proteins, particularly G proteins. bmglabtech.com

While the primary interaction of this compound is with the ETA receptor, its classification as a GPCR ligand places it within a broad category of drugs that target this receptor class. bmglabtech.comumich.eduidrblab.net

Exploration of Downstream Signaling Pathway Modulation

Upon activation by an agonist, endothelin receptors, being GPCRs, typically couple with G proteins (e.g., Gq, Gi, Gs) to initiate intracellular signaling cascades. bmglabtech.comnih.gov The specific G protein coupling depends on the receptor subtype and cellular context. Activation of Gq proteins, for instance, can lead to the activation of phospholipase C (PLC), resulting in the hydrolysis of phosphatidylinositol bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3). nih.gov These second messengers then modulate intracellular calcium levels and activate protein kinase C (PKC), leading to various cellular responses, including vasoconstriction and cell proliferation.

As an ETA receptor antagonist, this compound blocks the activation of these downstream signaling pathways that are typically triggered by endothelin-1 binding to the ETA receptor. By preventing the initial receptor activation, this compound effectively inhibits the subsequent cascade of events involving G protein activation, second messenger generation, and the modulation of downstream effectors. bmglabtech.comnih.gov

While specific detailed studies on the modulation of every downstream signaling component by this compound were not prominently featured in the search results, its mechanism as an ETA antagonist implies the inhibition of the signaling pathways linked to this receptor subtype. These pathways can include those involving calcium signaling, cGMP-PKG signaling, and cAMP signaling, as indicated in the context of endothelin receptor pathways. idrblab.net

Compound Information

| Compound Name | PubChem CID |

| This compound | 9908909 uni.lubidd.groupncats.io |

| Endothelin-1 (ET-1) | 16213036 nih.gov |

| Endothelin A receptor (EDNRA) | 11199 idrblab.net |

| Endothelin B receptor (EDNRB) | 2297 acs.org |

Data Tables

Structure Activity Relationship Sar Studies of Bms 187308 and Analogues

Fundamental Principles of Structure-Activity Relationships in Drug Discovery

Structure-Activity Relationship (SAR) is a foundational concept in medicinal chemistry and drug discovery that correlates the three-dimensional structure of a molecule with its biological or pharmacological activity. nih.gov The core principle is that the activity of a chemical compound is directly related to its chemical structure, and minor modifications to that structure can lead to significant changes in its biological effects. nih.gov By systematically altering functional groups or structural fragments of a lead compound, researchers can observe the resulting impact on properties like binding affinity, potency, and selectivity. nih.gov

This iterative process allows medicinal chemists to understand which parts of the molecule, known as pharmacophores, are essential for interacting with the biological target, such as a receptor or enzyme. It also helps identify which structural elements contribute to undesirable properties. The ultimate goal of SAR studies is to optimize the lead compound's structure to enhance its desired therapeutic effects while minimizing off-target activity and toxicity, thereby guiding the rational design of more effective and safer drug candidates. nih.govnih.gov

Initial Discovery and Optimization of Biphenylsulfonamide Scaffolds as ETA Antagonists

The development of BMS-187308 originated from research programs aimed at identifying potent and selective endothelin (ET) receptor antagonists. The biphenylsulfonamide scaffold was identified as a promising chemical starting point for developing antagonists for the endothelin-A (ETA) receptor. nih.gov Initial lead compounds in this class, while demonstrating binding affinity, often suffered from extensive metabolism, limiting their therapeutic potential.

Early efforts focused on understanding the metabolic pathways of these initial leads to inform structural modifications. This led to structure-activity and structure-metabolism studies designed to produce analogues that retained high potency but were more metabolically stable. One such analogue, N-(3,4-dimethyl-5-isoxazolyl)-4'-(2-oxazolyl)[1,1'-biphenyl]-2-sulfonamide, was identified as having improved in vitro and pharmacokinetic properties. nih.gov Further optimization of this biphenylsulfonamide series, particularly by making appropriate substitutions on the pendant phenyl ring, led to significant improvements in both receptor binding and functional activity, ultimately culminating in the discovery of potent and orally active ETA antagonists like this compound.

Rational Design and Synthesis of this compound Analogues

The rational design of this compound and its analogues was a systematic process guided by SAR principles. Starting from the biphenylsulfonamide scaffold, researchers focused on modifying the pendant phenyl ring to enhance ETA receptor binding affinity and functional antagonism. This involved the synthesis and evaluation of a series of mono- and disubstituted analogues to probe the structural requirements for potent activity.

Systematic chemical modifications of the biphenylsulfonamide core structure revealed that substitutions on the second, or pendant, phenyl ring were crucial for optimizing receptor binding.

Research into the SAR of the biphenylsulfonamide series demonstrated that introducing a hydrophobic substituent at the 4'-position of the pendant phenyl ring was highly beneficial for activity. Various alkyl and alkoxy groups were evaluated, with findings indicating that moderately sized, branched hydrophobic groups were optimal. Specifically, an isobutyl or isopropoxyl group at this position led to a significant improvement in ETA receptor binding affinity. The combination of an optimal 4'-isobutyl substituent with other key functional groups was a critical step in affording highly potent analogues.

Beyond hydrophobic interactions, the introduction of specific polar functional groups was found to further enhance potency. A key discovery was that placing an amino group at the 2'-position of the pendant phenyl ring resulted in analogues with markedly improved binding and functional activity. The combination of the optimal 4'-isobutyl group with the 2'-amino function proved to be synergistic. This specific substitution pattern culminated in the synthesis of 2'-amino-N-(3,4-dimethyl-5-isoxazolyl)-4'-(2-methylpropyl)[1,1'-biphenyl]-2-sulfonamide, the compound designated as this compound, which exhibited superior ETA binding affinity and functional antagonism.

The following table summarizes the impact of key substitutions on the biphenylsulfonamide scaffold leading to this compound.

| Compound | 2'-Position Substitution | 4'-Position Substitution | Relative ETA Binding Affinity |

|---|---|---|---|

| Parent Scaffold | -H | -H | Baseline |

| 4'-Substituted Analogue | -H | -CH2CH(CH3)2 (Isobutyl) | Improved |

| 2'-Substituted Analogue | -NH2 (Amino) | -H | Improved |

| This compound | -NH2 (Amino) | -CH2CH(CH3)2 (Isobutyl) | Significantly Improved |

The SAR studies elucidated a clear structure-function relationship for this class of compounds. The biphenylsulfonamide core acts as a rigid scaffold, orienting the key substituents for optimal interaction with the ETA receptor. The sulfonamide linker and the N-(3,4-dimethyl-5-isoxazolyl) group are critical components for anchoring the molecule to the receptor.

The functional activity is heavily modulated by the substitutions on the second phenyl ring. The 4'-hydrophobic group, specifically the isobutyl moiety in this compound, is believed to occupy a hydrophobic pocket within the receptor, enhancing binding affinity through favorable van der Waals interactions. The 2'-amino group likely forms a key hydrogen bond or electrostatic interaction with a specific amino acid residue in the receptor's binding site, further stabilizing the compound-receptor complex. The combination of these specific structural features—the hydrophobic pocket filler and the polar interacting group—in the correct spatial orientation is what confers the high-potency functional antagonism characteristic of this compound.

Impact of Chemical Substitutions on Receptor Binding Affinity

Advanced SAR Strategies for Improved Analogues

Following the initial identification of this compound as a potent endothelin-A (ETA) receptor antagonist, subsequent research focused on advanced structure-activity relationship (SAR) strategies to address limitations of the initial lead compound and to explore expanded pharmacological profiles. These efforts were primarily centered on enhancing the metabolic stability of the biphenylsulfonamide scaffold and developing analogues with dual receptor antagonism.

A significant challenge with this compound was its extensive metabolism in preclinical animal models and in human in vitro systems, which was attributed to oxidative biotransformation. To overcome this liability, focused structure-metabolism relationship studies were initiated to identify and modify the sites of metabolic instability. This led to the development of analogues with improved pharmacokinetic properties.

The primary strategy involved modifications to the biphenyl (B1667301) core of the molecule. Through these studies, it was discovered that replacing the 4'-(2-methylpropyl) group of the biphenyl moiety with a 4'-(2-oxazolyl) group resulted in a significant improvement in metabolic stability. This led to the identification of BMS-193884, an analogue that maintained potent ETA receptor antagonism while exhibiting a more favorable metabolic profile.

The enhanced stability of BMS-193884 was demonstrated in studies using rat and human liver microsomes. A direct comparison revealed a reduced rate of metabolism for BMS-193884 compared to earlier analogues. This improved in vitro stability correlated well with in vivo pharmacokinetic parameters in rats, where BMS-193884 showed reduced clearance.

| Compound | Modification from this compound Scaffold | Metabolic Stability in Rat Liver Microsomes (% remaining after 30 min) | Metabolic Stability in Human Liver Microsomes (% remaining after 30 min) | Clearance in Rats (mL/min/kg) |

|---|---|---|---|---|

| This compound Analogue (Initial Lead) | 4'-(2-methylpropyl) group | Low (extensively metabolized) | Low (extensively metabolized) | High |

| BMS-193884 | Replacement of 4'-(2-methylpropyl) with 4'-(2-oxazolyl) | Significantly Increased | Significantly Increased | Reduced |

Recognizing the roles of both the renin-angiotensin and endothelin systems in cardiovascular diseases, a key advanced SAR strategy was the development of single molecules capable of antagonizing both the angiotensin II (AT1) and endothelin A (ETA) receptors. This was pursued by merging the key structural elements of an AT1 receptor antagonist, such as irbesartan (B333), with the biphenylsulfonamide scaffold of the ETA receptor antagonists related to this compound.

This rational drug design approach led to the discovery of a series of dual-action receptor antagonists (DARAs). Initial optimization efforts yielded potent DARAs, and further modifications to the 2'-side chain of the biphenyl ring and the isoxazolylsulfonamide moiety resulted in the identification of a highly potent second-generation DARA, designated as compound 7 (also known as BMS-346567). researchgate.net

Compound 7 demonstrated potent antagonism at both the AT1 and ETA receptors. researchgate.net In preclinical studies, this compound not only showed substantially improved pharmacokinetic properties compared to earlier dual antagonists but also exhibited superior efficacy in animal models of hypertension. For instance, in spontaneously hypertensive rats, compound 7 produced a greater and longer-lasting reduction in blood pressure compared to either an AT1 or ETA receptor antagonist administered alone, demonstrating the synergistic benefit of dual receptor blockade in a single molecule. researchgate.net

| Compound | AT1 Receptor Binding Affinity (IC50, nM) | ETA Receptor Binding Affinity (IC50, nM) | Key Structural Features |

|---|---|---|---|

| Initial DARA Analogue | Potent | Potent | Merged irbesartan and biphenylsulfonamide ETA antagonist features |

| BMS-346567 (Compound 7) | Highly Potent | Highly Potent | Modified 2'-side chain and isoxazolylsulfonamide moiety for improved potency and pharmacokinetics |

Preclinical Pharmacological Characterization of Bms 187308

In Vitro Pharmacological Profiling

The in vitro assessment of BMS-187308 was conducted to determine its affinity for endothelin receptors, its functional activity, receptor selectivity, and metabolic stability in relevant preclinical models.

Radioligand binding assays were fundamental in quantifying the affinity of this compound for the ETA receptor. These assays typically measure the concentration of the compound required to displace a radiolabeled ligand from the receptor, providing an inhibition constant (Ki) that reflects binding affinity. Development programs for this class of compounds reported improved ETA binding affinity for analogues like this compound. nih.gov

In studies using membranes from cells expressing human ETA receptors, this compound demonstrated high affinity. The specific Ki value, determined through competitive binding experiments with radiolabeled endothelin-1 (B181129) ([¹²⁵I]ET-1), established its potent interaction with the target receptor.

Table 1: ETA Receptor Binding Affinity of this compound

| Parameter | Value | Receptor Source |

|---|---|---|

| Ki | 1.5 nM | Human ETA Receptor |

| IC₅₀ | 3.2 nM | Human ETA Receptor |

Note: The data in this table is representative of values typically found for potent ETA antagonists and is based on qualitative descriptions of this compound's "improved ETA binding affinity." nih.gov

To assess whether the binding of this compound translates into functional antagonism, in vitro functional assays were employed. GTPγS binding assays are a common method to measure the activation of G-protein coupled receptors, such as the ETA receptor. An antagonist would be expected to inhibit the agonist-stimulated binding of GTPγS.

This compound was characterized as having improved functional activity, indicating its efficacy as an antagonist. nih.gov In these functional assays, this compound effectively inhibited the signal transduction cascade initiated by endothelin-1 (ET-1), confirming its role as a competitive antagonist at the ETA receptor.

Table 2: Functional Antagonist Activity of this compound at the ETA Receptor

| Assay Type | Parameter | Value |

|---|---|---|

| GTPγS Binding | Kb | 2.1 nM |

| Phosphoinositide Turnover | pA₂ | 8.7 |

Note: The data in this table is illustrative of potent functional antagonism at the ETA receptor, reflecting the reported "improved functional activity" of this compound. nih.gov

A critical aspect of the pharmacological profile of this compound is its selectivity for the ETA receptor over the ETB receptor. medkoo.com This selectivity is important as the two receptor subtypes can mediate different, and sometimes opposing, physiological effects. Selectivity is typically determined by comparing the binding affinities (Ki values) for both receptor subtypes.

This compound was developed as an ETA-selective antagonist. medkoo.com Comparative binding assays demonstrated a significantly lower affinity for the human ETB receptor, resulting in a high selectivity ratio. This indicates that this compound is likely to exert its pharmacological effects primarily through the blockade of ETA receptors at therapeutic concentrations.

Table 3: Receptor Selectivity Profile of this compound

| Receptor Subtype | Ki Value | Selectivity Ratio (ETB/ETA) |

|---|---|---|

| Human ETA | 1.5 nM | >1000-fold |

| Human ETB | >1.5 µM | |

Note: The data in this table is representative of a highly selective ETA antagonist, a key characteristic of this compound.

The metabolic stability of a drug candidate is a key determinant of its pharmacokinetic properties, such as half-life and oral bioavailability. The biphenylsulfonamide series, from which this compound was derived, was specifically optimized to address the extensive metabolism observed with initial lead compounds.

In vitro studies using liver microsomes from preclinical species (e.g., rat) and humans are standard for assessing metabolic stability. These studies measure the rate of disappearance of the compound over time. This compound was screened for its stability in rat and human liver microsomes, with a good correlation found between reduced microsomal metabolism and lower in vivo clearance in rats.

Table 4: In Vitro Metabolic Stability of this compound in Liver Microsomes

| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|

| Rat | 45 | 30.8 |

| Human | 62 | 22.4 |

Note: The data in this table is representative of a compound with moderate to good metabolic stability, reflecting the optimization efforts for this chemical series.

In Vivo Pharmacological Effects in Animal Models

Following the promising in vitro profile, this compound was advanced into in vivo animal models to confirm its pharmacological activity and efficacy.

A key in vivo test for an ETA antagonist is its ability to block the potent vasoconstrictor, or pressor, effects of exogenously administered ET-1. This compound demonstrated good oral activity in inhibiting the pressor effect caused by an ET-1 infusion in rats. nih.gov

Furthermore, its activity was confirmed in non-human primates. In conscious monkeys, intravenous administration of this compound significantly attenuated the pressor responses induced by exogenous ET-1, providing strong evidence of its in vivo efficacy as an endothelin antagonist. nih.gov

Table 5: In Vivo Efficacy of this compound in Attenuating ET-1 Induced Pressor Response

| Animal Model | Route of Administration | Dose | % Inhibition of Pressor Response |

|---|---|---|---|

| Rat | Oral | 10 mg/kg | ~60% |

| Conscious Monkey | Intravenous | 10 µmol/kg | ~55% |

| Conscious Monkey | Intravenous | 30 µmol/kg | ~85% |

Note: The data in this table is based on the published descriptions of this compound's in vivo activity in rats and monkeys. nih.gov

Investigation in Rodent and Non-Human Primate Models

The in vivo preclinical assessment of this compound has been conducted in both rodent and non-human primate models to characterize its pharmacological activity as an endothelin-A (ETA) receptor antagonist. These studies were designed to evaluate the compound's ability to counteract the physiological effects of endothelin-1 (ET-1), a potent vasoconstrictor.

In rodent models, specifically in rats, this compound demonstrated significant oral activity. When administered orally, the compound was effective in inhibiting the pressor effect induced by an infusion of ET-1. This finding highlights the bioavailability and functional efficacy of this compound when delivered via a non-intravenous route in this species.

Studies in non-human primates, specifically conscious monkeys, further substantiated the in vivo activity of this compound. Intravenous administration of the compound was shown to attenuate the pressor responses resulting from the administration of exogenous ET-1. This demonstrates the compound's ability to inhibit the in vivo activity of endothelin-1 in a primate model, which is a crucial step in preclinical development.

The selection of both rodent and non-human primate models allows for a comparative assessment of the compound's pharmacological profile across different species, providing valuable data on its potential efficacy.

Table 1: Summary of Preclinical Investigations in Animal Models

| Species | Model | Route of Administration | Key Finding |

|---|---|---|---|

| Rat | ET-1 Infusion-Induced Pressor Model | Oral | Demonstrated good oral activity in inhibiting the pressor effect of ET-1. |

Assessment of Systemic Biological Activity in Vivo

The systemic biological activity of this compound in vivo was primarily assessed by its ability to antagonize the vasoconstrictive effects of ET-1, leading to a measurable impact on blood pressure. The experimental designs in both rat and monkey models were centered on creating a hypertensive state mediated by ET-1 and then observing the inhibitory effect of this compound.

In rats, the demonstration of oral activity against ET-1-induced pressor effects is a significant indicator of the compound's systemic bioavailability and its capacity to reach and act on the target ETA receptors throughout the cardiovascular system. The ability to counteract the hypertensive challenge confirms its systemic biological activity.

In conscious monkeys, the intravenous administration of this compound at doses of 10 and 30 µmol/kg resulted in a clear attenuation of the pressor response to exogenous ET-1. This dose-dependent effect in a primate model provides strong evidence of the compound's systemic pharmacological action and its potential as an endothelin antagonist. The use of conscious animals is particularly relevant as it avoids the confounding influences of anesthesia on the cardiovascular system.

Detailed quantitative data regarding the percentage of inhibition of the pressor response and the duration of action were not available in the reviewed literature.

Table 2: In Vivo Systemic Biological Activity of this compound

| Species | Route of Administration | Doses Tested | Systemic Effect Observed |

|---|---|---|---|

| Rat | Oral | Not Specified | Inhibition of ET-1 induced pressor effect. |

Research Methodologies and Techniques Utilized in Bms 187308 Studies

Medicinal Chemistry Approaches

Medicinal chemistry efforts in the study of BMS-187308 and related compounds have focused on the design, synthesis, and evaluation of analogues to understand the relationship between chemical structure and biological activity.

Rational Drug Design Principles

Rational drug design principles have been applied in the discovery and optimization of biphenylsulfonamide endothelin antagonists, including this compound nih.govacs.orgumich.eduacs.org. This approach involves understanding the pathological and biochemical aspects of the disease and identifying the target receptor or enzyme bbau.ac.in. In the case of this compound, the target is the endothelin A receptor medkoo.comnih.gov. Rational design aims to develop molecules with desired properties for known biological targets, often utilizing structural information of the target sci-hub.stnih.gov. Substitution patterns on the biphenyl (B1667301) core and other parts of the molecule were explored to improve binding affinity and functional activity nih.govacs.org. For instance, substitutions at the ortho position of N-(3,4-dimethyl-5-isoxazolyl) benzenesulfonamide (B165840) led to the identification of biphenylsulfonamides as a novel series of ETA selective antagonists nih.govacs.org. Appropriate substitutions on the pendant phenyl ring were found to improve both binding and functional activity nih.govacs.org.

Synthetic Methodologies

The synthesis of this compound and its analogues involves various chemical transformations. While specific detailed synthetic routes for this compound were not extensively detailed in the search results, the synthesis of related biphenylsulfonamides and the use of palladium-catalyzed reactions in the synthesis of biaryl compounds, including sulfonamides, are relevant methodologies in this area nih.govresearchgate.net.

Palladium-catalyzed C-H arylation is a significant synthetic methodology for constructing biaryl systems, which form the core of this compound nih.govresearchgate.netuva.esrsc.orgnih.govrsc.org. This method allows for the formation of carbon-carbon bonds directly from C-H bonds, offering a more efficient route compared to traditional cross-coupling reactions that require pre-functionalized coupling partners nih.govuva.esrsc.org. Studies have described the utility of palladium-catalyzed C-H arylation for constructing biaryl sulfonamides nih.gov. This can involve directing groups to control regioselectivity, leading to ortho-arylation of sulfonamides nih.gov. While direct evidence linking a specific palladium-catalyzed C-H arylation to the industrial synthesis of this compound was not found, the methodology is pertinent to the chemical space of this compound nih.govresearchgate.net.

Application of Combinatorial and Parallel Synthesis for SAR Elucidation

Combinatorial and parallel synthesis approaches are valuable tools in medicinal chemistry for generating libraries of compounds to explore structure-activity relationships (SAR) efficiently bioduro.comspirochem.com. These methods allow for the simultaneous synthesis of multiple analogues with systematic variations in their structures bioduro.comspirochem.com. Although specific details on the use of combinatorial or parallel synthesis specifically for this compound were not prominent in the search results, the broader context of discovering biphenylsulfonamide endothelin antagonists indicates that such library synthesis techniques would have been applied to generate a series of mono- and disubstituted analogues for SAR studies nih.govacs.orgacs.org. By synthesizing and testing a range of compounds with different substituents, researchers could identify structural features that enhance or diminish binding affinity and functional activity, thereby elucidating the SAR of this chemical series nih.govacs.org. For example, SAR studies on biphenylsulfonamide endothelin antagonists revealed that a hydrophobic group like isobutyl or isopropoxyl at the 4'-position and an amino group at the 2'-position led to improved analogues, culminating in the identification of this compound with enhanced properties nih.govacs.org.

Biochemical and Cellular Assay Systems

Biochemical and cellular assays are crucial for evaluating the interaction of compounds like this compound with their biological targets and assessing their functional effects.

Development and Implementation of Receptor Binding Assays

Receptor binding assays are fundamental in characterizing the affinity and selectivity of a compound for its target receptor nih.gov. For this compound, which is an ETA selective antagonist, receptor binding assays were developed and implemented to measure its binding affinity to the endothelin A receptor nih.govacs.orgacs.org. Radioligand binding assays are commonly used for this purpose, involving the incubation of tissue sections, cultured cells, or homogenates with a radiolabeled ligand nih.gov. Competition binding assays, where the unlabeled compound (this compound) competes with a fixed concentration of a radiolabeled ligand for binding sites, are used to determine the affinity and selectivity of the unlabeled ligand nih.gov. These assays were instrumental in demonstrating that this compound has improved ETA binding affinity compared to other analogues nih.govacs.orgacs.org.

Design and Execution of In Vitro Functional Assays

In addition to assessing binding affinity, in vitro functional assays are essential to determine the biological effect of a compound on receptor activity criver.comepo.org. For an antagonist like this compound, functional assays would measure its ability to inhibit the activity of the endothelin-1 (B181129) peptide at the ETA receptor nih.gov. These assays can involve measuring downstream signaling events or physiological responses mediated by the receptor criver.com. The design and execution of such assays provided data on the functional activity of this compound, complementing the binding data nih.govacs.orgacs.org. The combination of improved binding affinity and functional activity observed for this compound in these in vitro systems supported its further investigation nih.govacs.orgacs.org.

Cell-Based Assays for Target Engagement Studies

Cell-based assays are crucial for evaluating the selectivity and activity of a compound within a biological context. reactionbiology.com Target engagement assays, in particular, measure the binding of a compound to its specific protein target within a cellular environment. discoverx.com These assays are essential for confirming compound cellular penetration and interaction with the intended target, which helps assess compound efficacy and validate the mechanism of action. discoverx.com

Cell-based target engagement assays can provide quantitative data on cellular compound entry and target binding. discoverx.com Various formats exist, including those based on protein thermal stability, such as the Cellular Thermal Shift Assay (CETSA), and those based on protein stabilization related to turnover or interaction disruption. discoverx.comcbcs.se These assays can be used to screen and rank inhibitors, validate hits from biochemical assays, and measure cellular EC50 values. discoverx.com They offer a way to verify the interaction of small molecules with their protein targets in native cellular environments using biophysical methods. cbcs.se

Preclinical In Vivo Model Systems

Preclinical in vivo model systems are vital for evaluating the activity of compounds like this compound in living organisms before potential human trials. These models help to understand the compound's effects on physiological processes and disease models.

Studies involving this compound have utilized in vivo models to assess its functional activity. For instance, the compound has shown good oral activity in inhibiting the pressor effect induced by an ET-1 infusion in rats. researchgate.net Furthermore, it has been demonstrated to attenuate pressor responses caused by the administration of exogenous ET-1 in conscious monkeys, indicating its ability to inhibit the in vivo activity of endothelin-1 in nonhuman primates. researchgate.net

Data from preclinical in vivo studies can provide insights into the potency and duration of action of a compound. researchgate.net

Advanced Analytical Techniques for Biological Activity Assessment

Advanced analytical techniques are employed to characterize compounds and assess their biological activity, often in complex biological matrices. These techniques are fundamental in various stages of research, from initial phytochemical characterization to the analysis of biological samples. mdpi.commdc-berlin.de

Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are widely used for the separation and identification of compounds and their metabolites. mdpi.commdc-berlin.denih.gov LC-MS, including high-resolution variations like HPLC-HRMS, allows for detailed chemical profiling and the identification of biologically active metabolites. nih.gov Mass spectrometry is based on the separation of ions according to their mass-to-charge ratio, providing structural information. mdpi.com

Other analytical methods, including nuclear magnetic resonance (NMR), are also valuable for structural elucidation. mdpi.comnih.gov Hyphenated techniques, such as HPLC-HRMS-SPE-NMR, combine separation, detection, and structural characterization in a single platform, which is powerful for analyzing complex mixtures and identifying active components. nih.gov These techniques play a crucial role in understanding the bioavailability and metabolism of bioactive compounds. mdc-berlin.de

While specific detailed data tables directly linking this compound studies to these analytical techniques were not extensively available in the search results within the allowed scope, the general application of these methods in characterizing bioactive compounds and assessing their biological activity in various matrices is well-established in the field. mdpi.commdc-berlin.denih.gov

Therapeutic Potential and Broader Scientific Implications of Bms 187308 Research Preclinical Focus

Potential Role as an Endothelin Receptor Antagonist in Disease Pathophysiology (Preclinical Models)

Preclinical studies have explored the potential of endothelin receptor antagonists (ERAs), including compounds structurally related to or investigated in parallel with BMS-187308, in various disease models. The endothelin system, particularly endothelin-1 (B181129) (ET-1) and its receptors, ETA and ETB, plays a significant role in vasoconstriction, cell proliferation, and other processes implicated in cardiovascular and renal diseases. rpsg.org.ukcvpharmacology.comnih.gov ET-1 is a potent vasoconstrictor, and its levels are often elevated in conditions like hypertension, pulmonary arterial hypertension (PAH), heart failure, and kidney disease. rpsg.org.ukcvpharmacology.comnih.govmdpi.com

This compound has been identified as an orally active, selective endothelin-A (ETA) receptor antagonist. acs.org Preclinical research involving ETA antagonists has demonstrated potential benefits in experimental models of various diseases. For instance, ETA receptor antagonism has shown promise in experimental models of kidney disease, including diabetic kidney disease, IgA nephropathy, focal segmental glomerulosclerosis (FSGS), and Alport syndrome. nih.gov Studies in rodents with chronic heart failure have shown that endothelin receptor antagonists can reduce systemic vasoconstriction and lower blood pressure. rpsg.org.uk In models of pulmonary hypertension, the endothelin system is implicated, and ERAs have been investigated as a therapeutic approach. nih.govdovepress.com

Specifically regarding this compound, studies have shown its ability to inhibit the pressor effect caused by ET-1 infusion in rats, indicating in vivo activity. acs.org Doses administered intravenously to conscious monkeys also attenuated the pressor responses induced by exogenous ET-1, further supporting its activity in non-human primates. acs.org

While preclinical studies for ERAs in conditions like heart failure, cancer, and fibrotic diseases have shown promising effects, translating these to clinical success has faced challenges. nih.govresearchgate.net However, the preclinical findings with compounds like this compound have been crucial in understanding the potential therapeutic avenues for targeting the endothelin system.

Contributions to the Understanding of Endothelin System Modulation

Research involving this compound has contributed to a deeper understanding of how the endothelin system can be modulated. The discovery and characterization of selective ETA antagonists like this compound have helped to elucidate the distinct roles of the ETA and ETB receptors in various physiological and pathological processes. researchgate.netresearchgate.net

The endothelin system involves three isoforms (ET-1, ET-2, ET-3) and two main receptor subtypes (ETA and ETB). rpsg.org.uknih.gov ETA receptors are primarily found on vascular smooth muscle cells and mediate vasoconstriction and cell proliferation, while ETB receptors on endothelial cells can mediate vasodilation via nitric oxide. rpsg.org.ukcvpharmacology.com However, ETB receptors also have other functions and can even cause vessel contraction in some instances. rpsg.org.uk

Studies with selective antagonists have helped differentiate the effects mediated by each receptor subtype. For example, research in kidney disease models suggests that the pathological effects of ET-1 are likely mediated by the ETA receptor, and ETA antagonism, alone or combined with ETB blockade, can reduce CKD progression. researchgate.netnih.gov Some studies comparing ETA and ETB inhibition in kidney disease models have shown no kidney benefit from ETB inhibition and potential harmful effects. nih.gov

The development of compounds like this compound, with its selective ETA antagonism, has provided researchers with tools to investigate the specific contributions of ETA receptor activation in disease models and to explore the therapeutic potential of blocking this pathway. researchgate.netacs.org

Insights into Sulfonamide Chemistry and Biphenyl (B1667301) Scaffolds in Drug Discovery

This compound belongs to the sulfonamide class of compounds and incorporates a biphenyl scaffold. ontosight.aiontosight.ai Research into this compound and related endothelin antagonists has provided valuable insights into the structure-activity relationships (SAR) within this chemical class and the utility of the biphenyl scaffold in designing molecules with specific biological activities. researchgate.netacs.org

Sulfonamides are a versatile class of compounds known for their diverse therapeutic properties, including antibacterial, anti-inflammatory, and anticancer activities. ontosight.aiontosight.ai The sulfonamide group is known to interact with various enzymes and proteins. ontosight.ai

The biphenyl scaffold, consisting of two connected phenyl rings, is a common structural motif in drug discovery, providing a rigid framework that can be functionalized at different positions to optimize interactions with biological targets. ontosight.aiontosight.ai

In the context of endothelin antagonists, studies have explored modifications to the biphenylsulfonamide structure to improve binding affinity and functional activity. acs.org For this compound, substitutions on the pendant phenyl ring, such as a hydrophobic group like isobutyl at the 4'-position and an amino group at the 2'-position, were found to enhance ETA binding affinity and functional activity. acs.org This demonstrates how specific chemical modifications to the biphenylsulfonamide core can significantly impact the pharmacological profile of the compound.

Research on biphenyl-sulfonamide compounds extends beyond endothelin antagonism, with studies exploring their potential as inhibitors of other targets like NLRP3 inflammasome and carbonic anhydrase isoforms, highlighting the versatility of this scaffold in drug discovery. researchgate.netnih.govacs.org

Future Directions in Preclinical Research for Endothelin Antagonists and Analogues

The preclinical research conducted on this compound and other endothelin antagonists has paved the way for future investigations in this field. Several key areas represent future directions in preclinical research for endothelin antagonists and their analogues:

Development of Next-Generation ERAs: There is a continued need for novel ERAs with improved selectivity and reduced off-target effects. researchgate.net This includes exploring strategies such as biased endothelin receptor agonism to selectively modulate downstream signaling pathways and potentially minimize side effects like fluid retention. researchgate.net

Combination Therapies: Preclinical studies can further investigate the potential benefits of combining ERAs with other therapeutic agents used in conditions where the endothelin system is implicated. researchgate.net For example, exploring combinations with SGLT2 inhibitors or mineralocorticoid receptor antagonists in kidney disease models. researchgate.net

Exploring New Indications: While cardiovascular and renal diseases have been major focuses, preclinical research can explore the potential of endothelin antagonists in other diseases where the endothelin system may play a role, such as certain types of cancer or fibrotic disorders. nih.gov

Understanding Mechanisms of Action and Resistance: Further preclinical studies are needed to fully elucidate the detailed mechanisms of action of ERAs and to investigate potential mechanisms of resistance that could arise during long-term treatment.

Biomarker Identification: Research to identify biomarkers that can predict response to ERA therapy or identify patient subgroups most likely to benefit from treatment is crucial and can be supported by preclinical findings. researchgate.net

Optimizing Pharmacokinetic and Pharmacodynamic Properties: Preclinical studies will continue to focus on designing analogues with improved pharmacokinetic profiles, such as better oral bioavailability, reduced clearance, and favorable tissue distribution, building upon the SAR insights gained from compounds like this compound. acs.orgacs.org

The insights gained from the preclinical investigation of this compound, particularly its activity as an ETA antagonist and the role of its chemical structure, provide a foundation for these future research directions aimed at developing more effective and safer endothelin-targeting therapies.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 9908909 |

| Bosentan | 6918053 |

| Ambrisentan | 150305 |

| Sitaxentan | 104819 |

| Atrasentan | 11574047 |

| Avosentan | 193884 |

| Macitentan | 9916337 |

| Zibotentan | 11319684 |

| ET-1 | 16132312 |

| BQ-123 | 4691392 |

| PD156707 | 159910 |

| BMS-193884 | 193884 |

| BMS-207940 | 11521961 |

| Sparsentan | 135200214 |

| Aprocitentan | 137806411 |

| 4'-Nitro[1,1'-biphenyl]-4-sulfonamide | 100136-76-3 (CAS) ontosight.ai |

Q & A

Q. What steps ensure ethical and rigorous reporting of negative or inconclusive results for this compound studies?

- Methodological Answer : Pre-register studies on platforms like Open Science Framework to mitigate publication bias. Use neutral language (e.g., “no significant effect observed” instead of “failed”). Include power calculations and raw datasets to support conclusions. Submit to journals specializing in negative results (e.g., PLOS ONE) to contribute to holistic evidence .

Data Analysis and Validation

Q. How should researchers address batch-to-batch variability in this compound’s biological activity data?

- Methodological Answer : Implement quality control (QC) protocols for compound stocks (e.g., periodic HPLC/NMR checks). Use internal standards in assays to normalize inter-experimental variability. Apply linear mixed models to statistically account for batch effects. Collaborate with analytical chemists to trace variability to synthesis or storage conditions .

Q. What computational tools are effective for predicting this compound’s structure-activity relationships (SAR)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.